CID 71332970
Description
CID 71332970 is a chemical compound referenced in studies involving the characterization of essential oil fractions and structural analyses. Key findings include:
- Analytical Data: Its presence in vacuum-distilled fractions of CIEO was quantified via GC-MS (Figure 1C), and its mass spectrum (Figure 1D) suggests a molecular ion and fragmentation pattern consistent with terpenoids or related natural products .
Properties
CAS No. |
103371-91-1 |
|---|---|
Molecular Formula |
Li4Zn |
Molecular Weight |
93.2 g/mol |
InChI |
InChI=1S/4Li.Zn |
InChI Key |
AXBYTTLEPVEVOK-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Zn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, compound with zinc (4:1), typically involves the direct combination of lithium and zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
4Li+Zn→Li4Zn
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity lithium and zinc metals. The metals are heated in a vacuum or an inert gas environment to prevent contamination. The reaction is typically conducted at elevated temperatures to ensure complete reaction and formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lithium, compound with zinc (4:1), can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and zinc oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The lithium atoms can be substituted with other alkali metals in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen (for oxidation), hydrogen (for reduction), and other alkali metals (for substitution). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of lithium, compound with zinc (4:1), include lithium oxide, zinc oxide, and substituted alkali metal compounds.
Scientific Research Applications
Lithium, compound with zinc (4:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological effects and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium, compound with zinc (4:1), involves its interaction with various molecular targets and pathways. The lithium ions can interact with enzymes and proteins, altering their activity and function. Zinc ions can also play a role in stabilizing the structure of certain biomolecules and facilitating catalytic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally or functionally related compounds from the evidence, categorized by PubChem CIDs and their roles in biological or chemical systems.
Table 1: Structural and Functional Comparison


*Assumed based on GC-MS data and association with essential oils.
Key Findings:
Structural Diversity: this compound shares analytical traits (e.g., GC-MS elution profile) with terpenoids, contrasting with betulin derivatives (e.g., CID 72326), which exhibit rigid pentacyclic frameworks . Unlike oscillatoxin D (CID 101283546), a macrocyclic marine toxin with fused ether rings , this compound lacks described macrocyclic features.
Functional Contrasts: Taurocholic acid (CID 6675) and DHEAS (CID 12594) are steroid-based substrates for transporters, emphasizing their roles in lipid metabolism .
Methodological Insights: Structural elucidation of this compound via source-in CID mass spectrometry (as in ) could clarify its fragmentation pathways and compare it to known terpenoids . Cheminformatics workflows (e.g., PubChem queries, CCS comparisons) from provide a framework for validating its similarity to oscillatoxins or betulin derivatives .
Limitations and Recommendations
- Data Gaps : The absence of explicit physicochemical data (e.g., solubility, logP) or bioactivity assays for this compound limits direct comparisons.
- Future Work :
- Conduct NMR and high-resolution MS to confirm its structure.
- Screen for biological activity (e.g., cytotoxicity, enzyme inhibition) against analogs like oscillatoxin D or betulinic acid.
- Utilize PubChem’s classification tools (as in ) to map its chemical space relative to similar CIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
